N-Methylserotonin
Overview
Description
Synthesis Analysis
Microbial liberation of N-methylserotonin from orange fiber has been observed in gnotobiotic mice and humans . The study revealed that human gut microbiota members, including Bacteroides ovatus, can liberate this compound from orange fibers .Molecular Structure Analysis
The molecular formula of this compound is C11H14N2O . Its average mass is 190.242 Da and its mono-isotopic mass is 190.110611 Da .Scientific Research Applications
Metabolic Signatures in Addiction
A study by Patkar et al. (2009) revealed that N-methylserotonin levels were significantly higher in individuals with cocaine addiction compared to controls. This finding suggests a potential role of this compound in the metabolic pathways associated with addiction.
Neurotransmitter Measurement Techniques
Anderson, Feibel, and Cohen (1987) developed a method to measure serotonin in various blood components, using this compound as an internal standard. This technique is crucial for understanding serotonin levels in different physiological states.
Therapeutic Potential in Serotonin Deficiency
Sourkes (1991) proposed that alpha-methyltryptophan, which gives rise to cerebral alpha-methylserotonin, could be used as a drug for conditions where serotonin is deficient, suggesting a therapeutic application of this compound derivatives Sourkes (1991).
Serotonergic Activity in Natural Products
Powell et al. (2008) identified N(omega)-methylserotonin as a potential active constituent in black cohosh, displaying serotonergic activity Powell et al. (2008). This study underscores the significance of this compound in understanding the pharmacological actions of herbal medicines.
Serotonin Pathway Metabolites as Psychiatric Disorder Indicators
Takeda et al. (1995) found that this compound, along with other serotonin pathway metabolites, could be potential markers for psychiatric disorders such as autism and depression Takeda et al. (1995).
Mechanism of Action
Target of Action
N-Methylserotonin is a derivative of serotonin, a tryptamine alkaloid . It primarily targets several serotonin receptors, including the 5-HT7 and 5-HT1A receptors . These receptors play a crucial role in various physiological processes, including mood regulation, appetite, sleep, and cognition.
Mode of Action
This compound interacts with its targets by binding to the serotonin receptors with high affinity and selectivity . It displays agonist activity , meaning it can activate these receptors . In addition to its direct interaction with the serotonin receptors, this compound also acts as a selective serotonin reuptake inhibitor . This means it can increase the levels of serotonin in the brain by slowing the reuptake of serotonin into pre-synaptic cells, thereby enhancing the neurotransmission of serotonin.
Biochemical Pathways
This compound affects the serotonin signaling pathway. By coupling to Gαi, Gαq/11, or Gαs, the 5-HT receptors are able to exert their influence on several biochemical pathways that are much further downstream . Serotonin is synthesized via a two-step metabolic pathway: tryptophan is first hydroxylated to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH), which is a rate-limiting step .
Pharmacokinetics
It is known that this compound can be found in various plants, animals, and fungi . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The activation of serotonin receptors by this compound can lead to various molecular and cellular effects. For instance, in a study, this compound, when orally administered to germ-free mice, reduced adiposity, altered liver glycogenesis, shortened gut transit time, and changed the expression of genes that regulate circadian rhythm in the liver and colon .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of certain gut microbiota can affect the release of this compound from orange fibers . In human studies, dose-dependent, orange-fiber-specific fecal accumulation of this compound positively correlated with levels of microbiome genes encoding enzymes that digest pectic glycans . This suggests that the gut microbiome and diet can influence the action of this compound.
Future Directions
Research has shown that N-methylserotonin, when liberated from orange fibers by specific gut bacteria, shows beneficial metabolic effects in mice . In human studies, dose-dependent, orange-fiber-specific fecal accumulation of this compound positively correlated with levels of microbiome genes encoding enzymes that digest pectic glycans . This suggests that identifying this type of microbial mining activity has potential therapeutic implications .
Biochemical Analysis
Biochemical Properties
N-Methylserotonin binds to several serotonin receptors, including the 5-HT7 and 5-HT1A receptors, with high affinity and selectivity, and displays agonist activity . It also acts as a selective serotonin reuptake inhibitor .
Cellular Effects
This compound has been shown to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It can reduce host body fat storage and improve liver sugar metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is released when mice colonized with human common gut microbes are given a diet containing orange fiber .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed to produce faster intestinal transit times when given to germ-free mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been observed to produce potential beneficial effects when given to mice .
Metabolic Pathways
This compound is involved in metabolic pathways that interact with enzymes or cofactors . It is released from orange fiber by specific human gut microbes .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It is released when mice colonized with human common gut microbes are given a diet containing orange fiber .
Subcellular Localization
It is structurally similar to serotonin, a neurotransmitter that plays a key role in mood, sleep, and other critical functions .
Properties
IUPAC Name |
3-[2-(methylamino)ethyl]-1H-indol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-12-5-4-8-7-13-11-3-2-9(14)6-10(8)11/h2-3,6-7,12-14H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUSBMNYRHGZIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150396 | |
Record name | N-Methylserotonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Methylserotonin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004369 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1134-01-6 | |
Record name | N-Methylserotonin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1134-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylserotonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylserotonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-METHYLSEROTONIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ25L5SJ6Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Methylserotonin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004369 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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